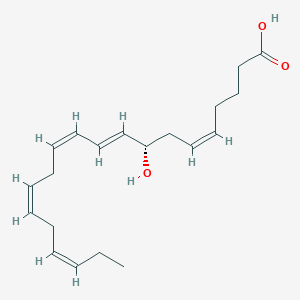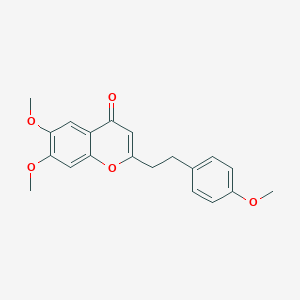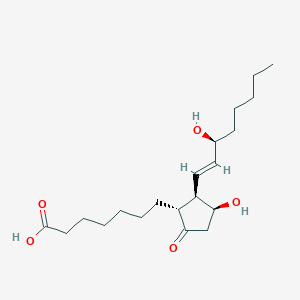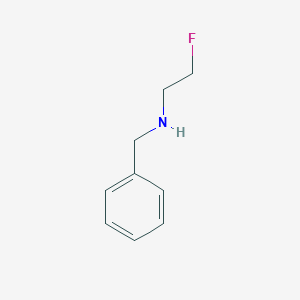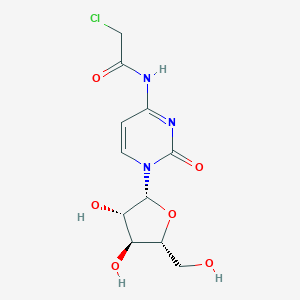
N(4)-Chloroacetylcytosine arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-Chloroacetylcytosine arabinoside, also known as CNDAC, is a nucleoside analog that has gained attention in recent years due to its potential as an anticancer agent. It is a prodrug of ara-C, a widely used chemotherapeutic agent. CNDAC is designed to target cancer cells specifically, while sparing healthy cells, resulting in fewer side effects than traditional chemotherapy.
Mecanismo De Acción
N(4)-Chloroacetylcytosine arabinoside is converted to ara-C by carboxylesterase enzymes that are overexpressed in cancer cells. Ara-C is then incorporated into DNA during DNA synthesis, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be more effective than ara-C in killing cancer cells due to its ability to bypass the rate-limiting step in ara-C activation.
Biochemical and Physiological Effects:
N(4)-Chloroacetylcytosine arabinoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits DNA synthesis and repair, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be less toxic to healthy cells than traditional chemotherapy agents, resulting in fewer side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(4)-Chloroacetylcytosine arabinoside has several advantages for lab experiments. It is stable in solution and can be easily synthesized in large quantities. It is also highly soluble in water, making it easy to administer to cells in culture. However, N(4)-Chloroacetylcytosine arabinoside is not effective against all types of cancer cells, and its efficacy may vary depending on the type of cancer being treated.
Direcciones Futuras
There are several potential future directions for N(4)-Chloroacetylcytosine arabinoside research. One area of interest is the development of combination therapies that include N(4)-Chloroacetylcytosine arabinoside. Another area of interest is the development of N(4)-Chloroacetylcytosine arabinoside derivatives that may be more effective than the parent compound. Additionally, further research is needed to fully understand the mechanism of action of N(4)-Chloroacetylcytosine arabinoside and to identify biomarkers that may predict response to treatment.
Métodos De Síntesis
N(4)-Chloroacetylcytosine arabinoside is synthesized by reacting 2'-deoxy-2'-fluoro-5-iodoarabinofuranosylcytosine with chloroacetyl chloride. The resulting compound is then deprotected to yield N(4)-Chloroacetylcytosine arabinoside. This synthesis method has been optimized to produce high yields of N(4)-Chloroacetylcytosine arabinoside with high purity.
Aplicaciones Científicas De Investigación
N(4)-Chloroacetylcytosine arabinoside has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N(4)-Chloroacetylcytosine arabinoside is more potent than ara-C in killing cancer cells, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown promising results, with N(4)-Chloroacetylcytosine arabinoside demonstrating significant antitumor activity in animal models.
Propiedades
Número CAS |
113737-52-3 |
|---|---|
Nombre del producto |
N(4)-Chloroacetylcytosine arabinoside |
Fórmula molecular |
C11H14ClN3O6 |
Peso molecular |
319.7 g/mol |
Nombre IUPAC |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
Clave InChI |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Sinónimos |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



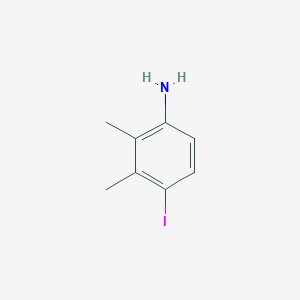


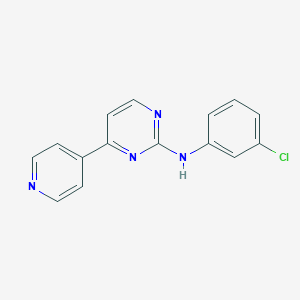




![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
